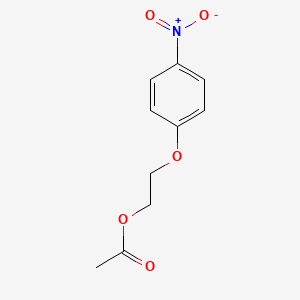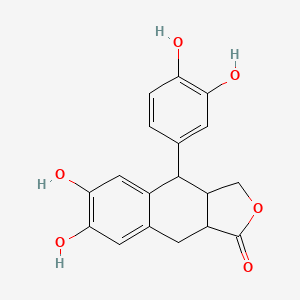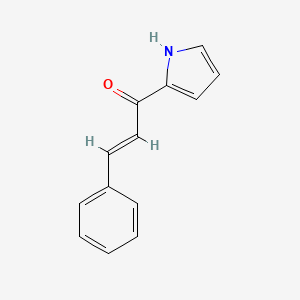
2-(4-Nitrophenoxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenoxy)ethyl acetate is an organic compound with the molecular formula C10H11NO5. It is characterized by the presence of a nitrophenoxy group attached to an ethyl acetate moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)ethyl acetate typically involves the reaction of 4-nitrophenol with ethylene oxide, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction between 4-nitrophenol and ethylene oxide. The resulting product is then acetylated using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrophenol and ethylene glycol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Reduction: 2-(4-Aminophenoxy)ethyl acetate.
Substitution: Various substituted phenoxyethyl acetates.
Hydrolysis: 4-Nitrophenol and ethylene glycol.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenoxy)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenoxy)ethyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and other proteins. The acetate moiety can be hydrolyzed to release acetic acid, which can affect the pH of the surrounding environment .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (4-nitrophenoxy)acetate
- Ethyl 2-(2-nitrophenoxy)propionate
- 2-(4-Nitrophenoxy)ethyl methacrylate
Uniqueness
2-(4-Nitrophenoxy)ethyl acetate is unique due to its specific combination of a nitrophenoxy group and an ethyl acetate moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
6941-80-6 |
|---|---|
Fórmula molecular |
C10H11NO5 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
2-(4-nitrophenoxy)ethyl acetate |
InChI |
InChI=1S/C10H11NO5/c1-8(12)15-6-7-16-10-4-2-9(3-5-10)11(13)14/h2-5H,6-7H2,1H3 |
Clave InChI |
GWMKUZOZXKQDFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)
![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)


![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)

![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)
![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)


![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B12008318.png)

